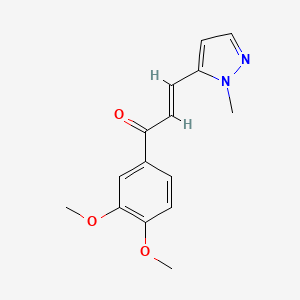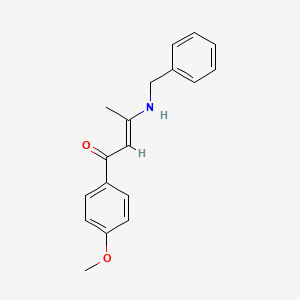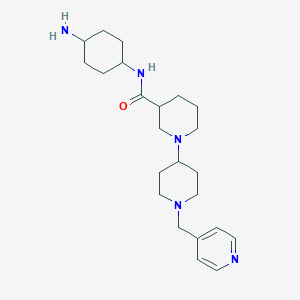![molecular formula C17H27N3O4 B5437030 2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437030.png)
2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol, also known as MPDL3280A, is a monoclonal antibody drug that targets programmed death-ligand 1 (PD-L1) and is used in cancer treatment. PD-L1 is a protein that is expressed on the surface of tumor cells and suppresses the immune system's response to cancer cells. MPDL3280A blocks the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which allows the immune system to recognize and attack cancer cells.
Mecanismo De Acción
2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol works by blocking the interaction between PD-L1 and PD-1, which allows the immune system to recognize and attack cancer cells. PD-L1 is expressed on the surface of tumor cells and interacts with PD-1 on immune cells, which suppresses the immune response to cancer cells. By blocking this interaction, this compound allows the immune system to recognize and attack cancer cells, leading to tumor regression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the immune system. It increases the activation and proliferation of T cells, which are responsible for recognizing and attacking cancer cells. It also increases the production of cytokines, which are signaling molecules that help to coordinate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol has several advantages for use in lab experiments. It is highly specific for PD-L1 and does not cross-react with other proteins, which allows for accurate and reliable results. It is also highly effective in blocking the interaction between PD-L1 and PD-1, which allows for robust immune responses in vitro and in vivo.
However, there are also some limitations to the use of this compound in lab experiments. It is a complex molecule that requires expertise in organic chemistry and pharmaceutical development to synthesize and purify. It is also expensive to produce, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the development and use of 2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol. One area of research is the identification of biomarkers that can predict patient response to this compound treatment. This will allow for more personalized treatment regimens and improved patient outcomes.
Another area of research is the combination of this compound with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. This may lead to synergistic effects and improved patient outcomes.
Finally, the development of new and improved methods for synthesizing and purifying this compound may lead to increased availability and reduced costs, which will facilitate further research and clinical use of this promising cancer treatment.
Métodos De Síntesis
The synthesis of 2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol involves the chemical modification of a piperidine scaffold to introduce a carbonyl group and an isoxazole ring. The morpholine and propan-2-ol groups are also added to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry and pharmaceutical development.
Aplicaciones Científicas De Investigación
2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. In these studies, this compound has shown promising results in improving patient outcomes and survival rates.
Propiedades
IUPAC Name |
[4-(2-hydroxypropan-2-yl)piperidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-17(2,22)13-3-5-20(6-4-13)16(21)15-11-14(24-18-15)12-19-7-9-23-10-8-19/h11,13,22H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXXLAIYOGQFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)C2=NOC(=C2)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(4-morpholinyl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5436952.png)
![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)

![(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5436975.png)


![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)
![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)
![(3aR*,5R*,6S*,7aS*)-2-[2-(4-morpholinyl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5437000.png)

![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)
![N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5437038.png)
